2-(3,5-Difluorophenyl)-6-methylbenzoic acid
Description
2-(3,5-Difluorophenyl)-6-methylbenzoic acid is an aromatic carboxylic acid derivative It is characterized by the presence of two fluorine atoms on the phenyl ring and a methyl group on the benzoic acid moiety
Properties
IUPAC Name |
2-(3,5-difluorophenyl)-6-methylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O2/c1-8-3-2-4-12(13(8)14(17)18)9-5-10(15)7-11(16)6-9/h2-7H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTDNKOQJWZANJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=CC(=CC(=C2)F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90689626 | |
| Record name | 3',5'-Difluoro-3-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90689626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261996-15-9 | |
| Record name | 3',5'-Difluoro-3-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90689626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,5-Difluorophenyl)-6-methylbenzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 3,5-difluorobenzene, which undergoes a Friedel-Crafts acylation reaction with 6-methylbenzoic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Reaction Conditions: The reaction is carried out under anhydrous conditions at a temperature range of 0-5°C to prevent side reactions.
Purification: The crude product is purified using recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 2-(3,5-Difluorophenyl)-6-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products:
Oxidation: this compound is converted to 2-(3,5-Difluorophenyl)-6-carboxybenzoic acid.
Reduction: The compound is reduced to 2-(3,5-Difluorophenyl)-6-methylbenzyl alcohol.
Substitution: The fluorine atoms can be replaced with methoxy groups to form 2-(3,5-Dimethoxyphenyl)-6-methylbenzoic acid.
Scientific Research Applications
2-(3,5-Difluorophenyl)-6-methylbenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: It is investigated as a potential drug candidate for various therapeutic applications.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(3,5-Difluorophenyl)-6-methylbenzoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory and cancer pathways.
Pathways Involved: It can modulate signaling pathways such as the NF-κB pathway, which plays a crucial role in inflammation and cancer progression.
Comparison with Similar Compounds
2-(3,5-Difluorophenyl)benzoic acid: Lacks the methyl group, which may affect its chemical reactivity and biological activity.
2-(3,5-Difluorophenyl)-4-methylbenzoic acid: The position of the methyl group is different, leading to variations in its chemical and biological properties.
Uniqueness: 2-(3,5-Difluorophenyl)-6-methylbenzoic acid is unique due to the specific positioning of the fluorine atoms and the methyl group, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for research and development in various scientific fields.
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